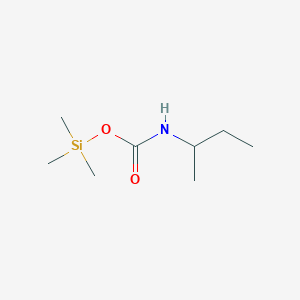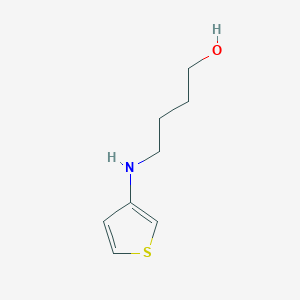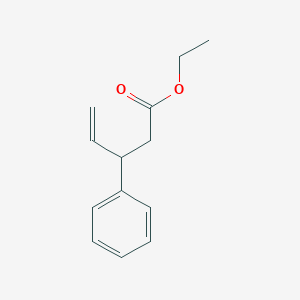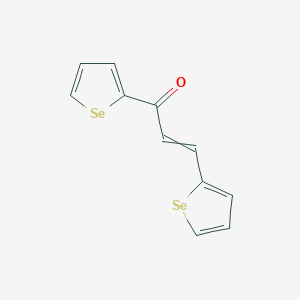
2-Propen-1-one, 1,3-diselenophene-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1,3-diselenophene-2-yl- is an organic compound that belongs to the class of chalcones. Chalcones are known for their α, β-unsaturated carbonyl system, which is a key structural feature that imparts various biological activities. This compound is characterized by the presence of two selenophene rings attached to the propenone moiety, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-diselenophene-2-yl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction involves the use of selenophene-2-carbaldehyde and acetophenone as starting materials. The reaction is usually performed in an ethanolic solution with sodium hydroxide as the base, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of 2-Propen-1-one, 1,3-diselenophene-2-yl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1,3-diselenophene-2-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The selenophene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The biological activities of 2-Propen-1-one, 1,3-diselenophene-2-yl- are primarily attributed to its α, β-unsaturated carbonyl system. This system can interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A well-known chalcone with similar structural features but without the selenophene rings.
1,3-Dithienyl-2-propen-1-one: Another chalcone derivative with thiophene rings instead of selenophene rings.
1,3-Difuryl-2-propen-1-one: A chalcone derivative with furan rings.
Uniqueness
2-Propen-1-one, 1,3-diselenophene-2-yl- is unique due to the presence of selenophene rings, which impart distinct electronic and steric properties. These properties enhance its reactivity and biological activities compared to other chalcone derivatives.
Properties
CAS No. |
3988-82-7 |
|---|---|
Molecular Formula |
C11H8OSe2 |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
1,3-di(selenophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H8OSe2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H |
InChI Key |
CBKLRGOEUBSIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C=CC(=O)C2=CC=C[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

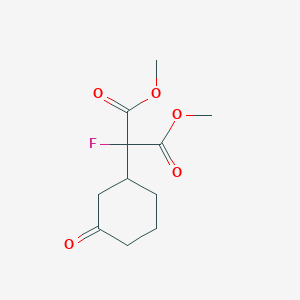
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
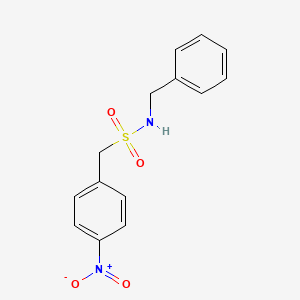
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
